molecular formula C14H19NO6 B8393125 benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8393125
M. Wt: 297.30 g/mol
InChI Key: OIBMNXFWGHCZMZ-YVECIDJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the use of starting materials that contain the piperidine ring structure. The synthetic route may include steps such as hydroxylation, esterification, and protection/deprotection of functional groups. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2R,3R,4R,5S)-3,4,5-tris(butanoyloxy)-2-[(butanoyloxy)methyl]piperidine-1-carboxylate: This compound has similar structural features but with butanoyloxy groups instead of hydroxyl groups.

    Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Its multiple hydroxyl groups and ester functionality make it a versatile compound for various applications.

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19NO6/c16-7-10-12(18)13(19)11(17)6-15(10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-13,16-19H,6-8H2/t10-,11+,12-,13-/m1/s1

InChI Key

OIBMNXFWGHCZMZ-YVECIDJPSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1C(=O)OCC2=CC=CC=C2)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1C(=O)OCC2=CC=CC=C2)CO)O)O)O

Origin of Product

United States

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